molecular formula C19H12FN5O5S B2551035 1-(4-fluorophenyl)-4-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 941969-64-8

1-(4-fluorophenyl)-4-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2551035
CAS No.: 941969-64-8
M. Wt: 441.39
InChI Key: FHMWUKYXPHMTHN-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-4-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that features a combination of fluorophenyl, methoxy, nitrobenzothiazole, and dihydropyridazine moieties

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-4-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted benzothiazoles and fluorophenyl derivatives. The synthetic route may involve the following steps:

    Formation of Benzothiazole Derivative: The benzothiazole moiety can be synthesized by reacting 2-aminobenzenethiol with nitrobenzene under specific conditions.

    Coupling Reaction: The benzothiazole derivative is then coupled with a fluorophenyl compound using a suitable coupling agent.

    Cyclization: The intermediate product undergoes cyclization to form the dihydropyridazine ring.

    Methoxylation: Introduction of the methoxy group is achieved through a methoxylation reaction using methanol and a catalyst.

Industrial production methods may involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and automated reactors.

Chemical Reactions Analysis

1-(4-fluorophenyl)-4-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-fluorophenyl)-4-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.

    Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic and optical properties.

    Biological Research: The compound is used in studies related to cell signaling pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting cellular processes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 1-(4-fluorophenyl)-4-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide include other benzothiazole derivatives and fluorophenyl compounds. These compounds may share similar structural features but differ in their functional groups and overall activity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-methoxy-N-(6-nitro-1,3-benzothiazol-2-yl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN5O5S/c1-30-14-9-16(26)24(11-4-2-10(20)3-5-11)23-17(14)18(27)22-19-21-13-7-6-12(25(28)29)8-15(13)31-19/h2-9H,1H3,(H,21,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHMWUKYXPHMTHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)N(N=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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